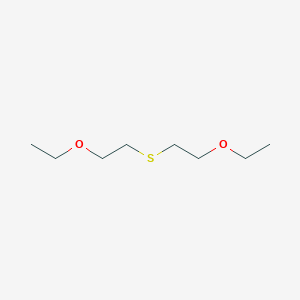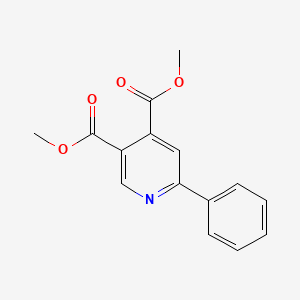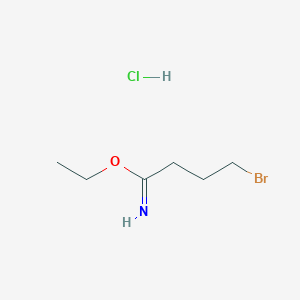
Ethyl 4-bromobutanecarboximidate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromobutanecarboximidate hydrochloride is an organic compound that belongs to the class of carboximidates. Carboximidates are esters formed between an imidic acid and an alcohol. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 4-bromobutanecarboximidate hydrochloride can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols . The general mechanism involves the conversion of a nitrile to an imidate ester in the presence of an alcohol and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Pinner reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as ethanol, with hydrochloric acid as the catalyst.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-bromobutanecarboximidate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form esters and amides.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Acid Catalysts: Hydrochloric acid is often used as a catalyst in hydrolysis reactions.
Major Products:
Esters: Formed through hydrolysis.
Amides: Formed when reacted with amines.
Aplicaciones Científicas De Investigación
Ethyl 4-bromobutanecarboximidate hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-bromobutanecarboximidate hydrochloride involves its reactivity as an electrophile. The compound’s bromine atom is highly reactive and can be easily replaced by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparación Con Compuestos Similares
Ethyl 4-bromobutyrate: Another brominated ester used in organic synthesis.
Carboximidates: A general class of compounds that includes ethyl 4-bromobutanecarboximidate hydrochloride.
Uniqueness: this compound is unique due to its specific reactivity and the presence of both bromine and imidate functional groups. This combination makes it a versatile reagent in organic synthesis, allowing for the formation of a wide range of products.
Propiedades
Fórmula molecular |
C6H13BrClNO |
|---|---|
Peso molecular |
230.53 g/mol |
Nombre IUPAC |
ethyl 4-bromobutanimidate;hydrochloride |
InChI |
InChI=1S/C6H12BrNO.ClH/c1-2-9-6(8)4-3-5-7;/h8H,2-5H2,1H3;1H |
Clave InChI |
ISIAINWZQQJLQN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=N)CCCBr.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14674037.png)
![1h-Pyrimido[5,4-c][1,2,5]oxadiazine](/img/structure/B14674050.png)
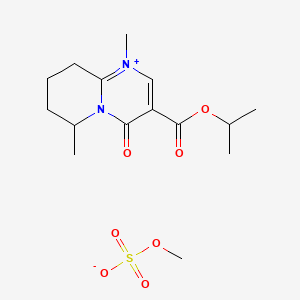
![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)
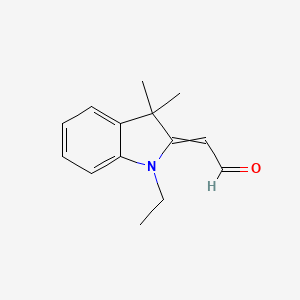
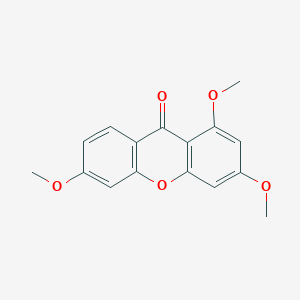
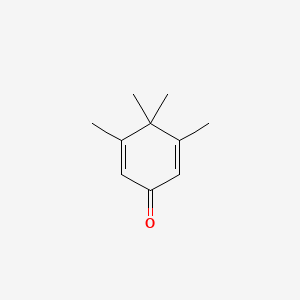


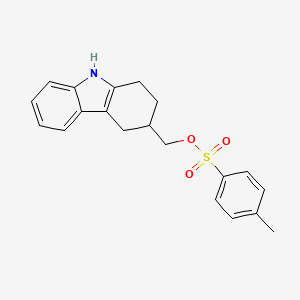
![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)
